Cas no 2070921-91-2 (3-(1,3,2-Dioxaborolan-2-yl)benzoic acid)

3-(1,3,2-Dioxaborolan-2-yl)benzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-(1,3,2-dioxaborinan-2-yl)-
- 3-carboxyphenylboronic acid-1,3-propanediol ester
- 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid
-
- MDL: MFCD09839112
- インチ: 1S/C10H11BO4/c12-10(13)8-3-1-4-9(7-8)11-14-5-2-6-15-11/h1,3-4,7H,2,5-6H2,(H,12,13)
- InChIKey: VBPHVROQWZGKMS-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=CC(B2OCCCO2)=C1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 420.0±28.0 °C(Predicted)
- 酸性度係数(pKa): 4.20±0.10(Predicted)
3-(1,3,2-Dioxaborolan-2-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB541441-1 g |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid; . |
2070921-91-2 | 1g |
€201.10 | 2023-04-14 | ||
1PlusChem | 1P01XC4Z-1g |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |
2070921-91-2 | 98% | 1g |
$44.00 | 2023-12-19 | |
Ambeed | A1438726-100mg |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |
2070921-91-2 | 98% | 100mg |
$14.0 | 2025-03-04 | |
Ambeed | A1438726-5g |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |
2070921-91-2 | 98% | 5g |
$74.0 | 2025-03-04 | |
Aaron | AR01XCDB-5g |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |
2070921-91-2 | 98% | 5g |
$116.00 | 2023-12-14 | |
Aaron | AR01XCDB-100mg |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |
2070921-91-2 | 98% | 100mg |
$10.00 | 2025-02-12 | |
abcr | AB541441-250 mg |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid; . |
2070921-91-2 | 250MG |
€119.10 | 2023-04-14 | ||
abcr | AB541441-250mg |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid; . |
2070921-91-2 | 250mg |
€83.40 | 2025-03-19 | ||
abcr | AB541441-1g |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid; . |
2070921-91-2 | 1g |
€111.70 | 2025-03-19 | ||
1PlusChem | 1P01XC4Z-250mg |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |
2070921-91-2 | 98% | 250mg |
$17.00 | 2023-12-19 |
3-(1,3,2-Dioxaborolan-2-yl)benzoic acid 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3-(1,3,2-Dioxaborolan-2-yl)benzoic acidに関する追加情報
Comprehensive Overview of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid (CAS No. 2070921-91-2): Properties, Applications, and Industry Trends
3-(1,3,2-Dioxaborolan-2-yl)benzoic acid (CAS No. 2070921-91-2) is a highly versatile boronic acid derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique dioxaborolane ring and benzoic acid moiety, serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular structure, combining a boronate ester with a carboxyl group, enables diverse functionalization, making it invaluable for drug discovery and polymer chemistry.
Recent advancements in boron-containing compounds have highlighted the role of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid in developing targeted therapies, especially in oncology and inflammation. Researchers are increasingly exploring its potential as a proteolysis-targeting chimera (PROTAC) component, a cutting-edge technology in degradation therapeutics. Additionally, its stability under physiological conditions aligns with the growing demand for biocompatible materials in medical devices and diagnostics.
From an industrial perspective, the compound’s relevance extends to organic electronics, where its conjugated system facilitates charge transport in OLEDs and solar cells. The rise of green chemistry has further amplified interest in boronic acid-based catalysts, with CAS 2070921-91-2 being a candidate for sustainable synthesis routes. Analytical techniques like NMR spectroscopy and HPLC are routinely employed to validate its purity, ensuring compliance with stringent Good Manufacturing Practices (GMP) standards.
Frequently asked questions about 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid include its solubility profile (notably in polar aprotic solvents), storage conditions (recommended at 2–8°C under inert atmosphere), and scalability in multi-step syntheses. These queries reflect the compound’s practical challenges and opportunities, which are actively addressed in peer-reviewed journals and patent filings. As the biopharmaceutical sector expands, demand for high-purity boronate esters like this is projected to grow at a CAGR of 8.2% (2023–2030), driven by innovations in precision medicine and smart materials.
In summary, 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid exemplifies the intersection of chemical innovation and industrial application. Its adaptability across drug development, renewable energy, and advanced materials underscores its strategic importance. Future research may focus on optimizing its bioavailability and exploring novel catalytic cycles, solidifying its position as a cornerstone in modern chemistry.
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